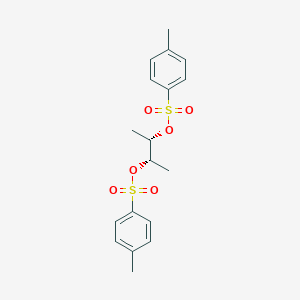

(-)-2,3-Butanediyl di(p-toluenesulfonate)

Description

BenchChem offers high-quality (-)-2,3-Butanediyl di(p-toluenesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-2,3-Butanediyl di(p-toluenesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3S)-3-(4-methylphenyl)sulfonyloxybutan-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6S2/c1-13-5-9-17(10-6-13)25(19,20)23-15(3)16(4)24-26(21,22)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRBMNNZDFDJOF-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(-)-2,3-Butanediyl di(p-toluenesulfonate) chemical structure and properties

This technical guide details the structure, properties, synthesis, and applications of (-)-2,3-Butanediyl di(p-toluenesulfonate) , a critical chiral building block in asymmetric synthesis and medicinal chemistry.[1][2]

Executive Summary

(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) is a bis-electrophilic chiral reagent derived from optically active 2,3-butanediol.[1][2] It serves as a pivotal intermediate in the synthesis of

Chemical Identity & Stereochemistry

Nomenclature and Identification

Stereochemical Configuration

The designation (-) refers to the optical rotation of the molecule.[1][2] For 2,3-butanediol derivatives:

-

The (-)-enantiomer of the parent diol corresponds to the (2R,3R) absolute configuration.[1][2]

-

The tosylation reaction occurs at the oxygen atoms and does not affect the stereocenters at the carbon backbone.[1][2]

-

Therefore, (-)-2,3-Butanediyl di(p-toluenesulfonate) retains the (2R,3R) configuration.[1][2]

Critical Note: When this compound undergoes double

substitution (e.g., with a primary amine), the stereochemistry at both carbons is inverted, typically yielding a product with the (2S,3S) configuration.[1]

Physicochemical Properties

| Property | Data / Description |

| Physical State | White to off-white crystalline solid (or viscous oil if impure) |

| Melting Point | Typically 65–70 °C (varies by purity/polymorph) |

| Solubility | Soluble in DCM, CHCl3, THF, Ethyl Acetate; Insoluble in Water |

| Reactivity | Potent electrophile; moisture sensitive; hydrolyzes slowly in water |

| Stability | Stable under anhydrous conditions; store at 2–8 °C |

Synthesis & Manufacturing Protocol

The synthesis involves the bis-tosylation of (2R,3R)-2,3-butanediol using p-toluenesulfonyl chloride (TsCl).[1][2]

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the diol hydroxyl groups on the sulfonyl sulfur of TsCl, followed by elimination of HCl (captured by base).[1]

Experimental Protocol

Reagents:

-

p-Toluenesulfonyl chloride (2.2 – 2.5 eq)[2]

-

Pyridine (Solvent/Base) or Et3N/DMAP in DCM

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve (2R,3R)-2,3-butanediol (10 mmol) in anhydrous Pyridine (20 mL). Cool to 0 °C.

-

Addition: Add p-Toluenesulfonyl chloride (25 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Formation of pyridinium hydrochloride precipitate may be observed.[1][2]

-

Quench: Pour the reaction mixture into ice-cold water (100 mL) and stir vigorously for 30 minutes to hydrolyze excess TsCl.

-

Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated

, and brine.[1][2] -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash chromatography (Hexanes/EtOAc) to obtain the pure ditosylate.[1][2]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the production of (-)-2,3-Butanediyl di(p-toluenesulfonate).

Reactivity & Applications

Core Reactivity: Double Nucleophilic Substitution

The ditosylate acts as a "chiral staple."[1][2] It reacts with bis-nucleophiles or primary amines to form cyclic chiral structures.[1][2] Because the leaving group (OTs) is displaced via an

Key Transformation:

Applications in Drug Development & Catalysis

-

Chiral Phosphines (e.g., CHIRAPHOS): Reaction with lithium diphenylphosphide (

) yields chiral bis-phosphines used in asymmetric hydrogenation.[1][2] -

Chiral Pyrrolidines: Reaction with primary amines (e.g., benzylamine) yields chiral pyrrolidines, which are scaffolds for organocatalysts and pharmaceutical intermediates.[1][2]

-

Crown Ethers: Used to synthesize chiral crown ethers for enantioselective phase transfer catalysis.[1][2]

Reactivity Map

Figure 2: Divergent synthesis of chiral heterocycles via nucleophilic substitution.[1][2]

Handling & Safety

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[1][2][6]

-

Alkylating Agent: As a bis-sulfonate, this compound is a potent alkylating agent.[1][2] It can alkylate DNA; therefore, it should be handled as a potential genotoxin .[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.

-

Disposal: Quench excess reagent with aqueous ammonia or hydroxide before disposal to destroy the alkylating potential.[1][2]

References

-

Santa Cruz Biotechnology. (-)-2,3-Butanediyl di(p-toluenesulfonate) Product Data. Retrieved from

-

PubChem. Butyl p-toluenesulfonate (Analogous Reactivity Data). National Library of Medicine.[1][2] Retrieved from

-

Organic Syntheses. General Procedure for Tosylation of Alcohols. Org. Synth. Coll. Vol. 1, p. 145.[1][2] Retrieved from

-

Sigma-Aldrich. (2R,3R)-(-)-2,3-Butanediol Product Specification. Retrieved from

Sources

- 1. (2R,3R)-(-)-2,3-Butanediol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,3S)-(-)-2,3-BUTANEDIOL DI-P-TOSYLATE CAS#: 74839-83-1 [m.chemicalbook.com]

- 4. (-)-2,3-Butanediyl di(p-toluenesulfonate)|74839-83-1-UNITE PHARMACEUTICAL [unite-chem.com]

- 5. scbt.com [scbt.com]

- 6. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemical Configuration and Derivatization Dynamics of (-)-2,3-Butanediyl di(p-toluenesulfonate): A Comprehensive Technical Guide

Executive Summary

In the realm of asymmetric synthesis, the precise control and tracking of stereocenters is non-negotiable. (-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1) serves as a foundational chiral electrophile, primarily utilized in the synthesis of

Stereochemical Architecture & The "Optical Rotation Anomaly"

A frequent pitfall in chiral derivatization is conflating a change in the sign of macroscopic optical rotation (

The precursor, (2S,3S)-(+)-2,3-butanediol , is dextrorotatory. However, upon tosylation, the resulting ditosylate becomes levorotatory, designated as (2S,3S)-(-)-2,3-butanediyl di(p-toluenesulfonate) [1].

The Causality:

This shift from (+) to (-) occurs despite 100% retention of the (2S,3S) spatial arrangement. The tosylation reaction strictly occurs at the hydroxyl oxygen atom; the chiral

Mechanistic Pathway of Tosylation (Retention of Configuration)

To convert the poor hydroxyl leaving groups into excellent tosylate leaving groups, the diol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (preventing acid-catalyzed racemization) and functions as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate.

Fig 1: Tosylation mechanism of (2S,3S)-2,3-butanediol demonstrating absolute configuration retention.

Self-Validating Experimental Protocol: Synthesis of the (2S,3S)-Ditosylate

To ensure scientific integrity, this protocol embeds In-Process Controls (IPCs) to create a self-validating workflow.

-

Preparation: Dissolve 1.0 equivalent of (2S,3S)-(+)-2,3-butanediol in anhydrous pyridine under a strict argon atmosphere.

-

Thermal Control: Cool the reaction vessel to 0°C. Causality: Tosylation is highly exothermic. Maintaining 0°C suppresses unwanted side reactions, such as the elimination of the tosylate to form butadiene derivatives or nucleophilic substitution by chloride ions (forming chlorohydrins).

-

Reagent Addition: Add 2.2 equivalents of TsCl portion-wise over 30 minutes to prevent thermal spiking.

-

Reaction: Stir at 0°C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

-

In-Process Control (IPC) via TLC: Monitor the reaction using Thin Layer Chromatography. Validation: The starting diol is UV-inactive and requires a phosphomolybdic acid (PMA) stain to visualize. The product ditosylate is strongly UV-active at 254 nm due to the aromatic rings. The reaction is complete when the PMA-active/UV-inactive spot disappears.

-

Workup: Pour the mixture into ice water. The product will precipitate as a white solid. Filter, wash with cold water, and recrystallize from ethanol.

-

Post-Reaction Validation: Confirm the optical purity via polarimetry. The specific rotation should be

(

Downstream Application: Inversion to (2R,3R)-Chiraphos

The primary utility of (-)-2,3-butanediyl di(p-toluenesulfonate) lies in its susceptibility to stereospecific nucleophilic attack. Because the tosylates are exceptional leaving groups, reacting this molecule with lithium diphenylphosphide (

The Stereochemical Flip: Each chiral center (C2 and C3) undergoes a Walden inversion. Consequently, the nucleophilic attack on the (2S,3S)-(-)-ditosylate yields (2R,3R)-(+)-Chiraphos [4]. This alternating sign of optical rotation across the synthetic pathway—from (+)-diol to (-)-ditosylate to (+)-ligand—highlights the necessity of tracking absolute configuration (R/S) rather than relying solely on polarimetry.

Fig 2: Double SN2 inversion pathway yielding (2R,3R)-(+)-Chiraphos from the (2S,3S)-ditosylate.

Quantitative Data Presentation

To facilitate rapid reference during synthetic planning, the stereochemical matrix of 2,3-butanediol and its derivatives is summarized below. Note the divergence between absolute configuration and optical rotation signs.

Table 1: Stereochemical Matrix of 2,3-Butanediol and Derivatives

| Compound Name | Absolute Configuration | Optical Rotation Sign | CAS Number |

| 2,3-Butanediol | (2S,3S) | (+) | 19132-06-0 |

| 2,3-Butanediol | (2R,3R) | (-) | 24347-58-8 |

| 2,3-Butanediol | meso (2R,3S) | Achiral | 5341-95-7 |

| 2,3-Butanediyl di(p-toluenesulfonate) | (2S,3S) | (-) | 74839-83-1 |

| 2,3-Butanediyl di(p-toluenesulfonate) | (2R,3R) | (+) | 64896-27-1 |

| Bis(diphenylphosphino)butane (Chiraphos) | (2R,3R) | (+) | 74839-84-2 |

| Bis(diphenylphosphino)butane (Chiraphos) | (2S,3S) | (-) | 64896-28-2 |

References

Technical Guide: Role of (-)-2,3-Butanediyl di(p-toluenesulfonate) in Asymmetric Synthesis

[1]

Executive Summary

(-)-2,3-Butanediyl di(p-toluenesulfonate) (CAS: 74839-83-1 for the (S,S)-enantiomer derivative) serves as a critical chiral electrophile in organic synthesis.[1] Derived from optically pure 2,3-butanediol, this reagent acts as a "chiral linchpin," enabling the transfer of the

This guide delineates the mechanistic principles of its reactivity, provides validated experimental protocols for its deployment, and analyzes the critical process parameters (CPPs) governing its stereochemical fidelity.

Chemical Profile & Mechanistic Basis[2]

Reagent Characteristics

The reagent is the bis-tosylate ester of 2,3-butanediol.[1] The presence of two sulfonate leaving groups on adjacent chiral centers creates a versatile electrophilic scaffold.

| Property | Specification |

| IUPAC Name | (2S,3S)-Butane-2,3-diyl bis(4-methylbenzenesulfonate) |

| Molecular Formula | |

| Molecular Weight | 398.5 g/mol |

| Chirality | Available as (2S,3S) or (2R,3R) |

| Leaving Group | p-Toluenesulfonate (OTs), highly active for |

Mechanism of Action: Double Inversion

The utility of this reagent relies fundamentally on the

-

Step 1 (Activation): The diol is converted to the ditosylate with retention of configuration (C-O bond is not broken).

-

Step 2 (Substitution): A nucleophile (e.g.,

) attacks the carbon center from the backside, displacing the tosylate. -

Stereochemical Outcome: Since the substitution occurs at both chiral centers, a double inversion takes place.

-

Start: (2S,3S) -Diol

(2S,3S) -Ditosylate -

End: (2S,3S) -Ditosylate + Nucleophile

(2R,3R) -Product

-

Mechanistic Pathway Diagram

The following diagram illustrates the stereochemical pathway from the diol to the Chiraphos ligand, highlighting the inversion event.

Caption: Stereochemical pathway showing retention during activation and inversion during nucleophilic substitution.

Primary Application: Synthesis of Chiraphos Ligands[3]

The most prominent application of 2,3-butanediol ditosylate is the synthesis of Chiraphos (2,3-bis(diphenylphosphino)butane), a highly effective ligand for Rh-catalyzed asymmetric hydrogenation.[1]

Experimental Protocol

Objective: Synthesis of (2R,3R)-Chiraphos from (2S,3S)-2,3-butanediol ditosylate.

Reagents:

-

(2S,3S)-2,3-Butanediol ditosylate (1.0 eq)[1]

-

Lithium diphenylphosphide (

) (2.2 eq)[1] -

Tetrahydrofuran (THF), anhydrous[1]

-

Inert atmosphere (

or Ar)[1]

Workflow:

-

Preparation of Phosphide: Generate

in situ by reacting diphenylphosphine ( -

Addition: Cool the phosphide solution to -78°C. Dissolve the (2S,3S)-ditosylate in minimal THF and add it dropwise to the phosphide solution.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4–12 hours. The color will fade as the phosphide is consumed.

-

Workup: Quench with degassed water. Extract with diethyl ether.[1]

-

Purification: Recrystallize from ethanol or ethanol/benzene.

-

Outcome: The product is (2R,3R)-Chiraphos.[1] (Note: To obtain the (S,S)-ligand, start with the (R,R)-diol).[1]

Quantitative Performance Data

Typical yields and optical purities reported in literature for this transformation:

| Parameter | Value Range | Notes |

| Isolated Yield | 45% – 65% | Dependent on strict oxygen exclusion.[1] |

| Optical Rotation | +190° to +200° | For (S,S)-Chiraphos (in |

| Melting Point | 107 – 109 °C | Sharp melting point indicates high purity.[1] |

Secondary Application: Chiral Crown Ethers

The ditosylate is also used to construct chiral macrocycles (crown ethers) which serve as phase-transfer catalysts or chiral sensors.[1]

Synthetic Strategy

The reaction involves a double alkylation of a diol (e.g., catechol, binaphthol, or ethylene glycol derivatives) using the ditosylate as the linker.

Protocol Summary:

-

Deprotonation: Treat the nucleophilic diol (e.g., catechol) with a base like

or NaH in acetonitrile or DMF. -

Cyclization: Add 2,3-butanediol ditosylate. Heat to reflux (60–80°C).[1]

-

Mechanism: The phenoxide/alkoxide anions displace the tosylate groups sequentially, closing the ring.

-

Result: A crown ether incorporating the chiral 2,3-butanediyl unit, imparting asymmetry to the binding cavity.

Caption: Macrocyclization pathway via double nucleophilic substitution.[1]

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be controlled:

-

Moisture & Oxygen Control:

-

Stoichiometry:

-

A slight excess of nucleophile (2.1–2.2 eq for phosphines) ensures complete consumption of the ditosylate.

-

For macrocyclizations, high dilution conditions may be necessary to favor intramolecular cyclization over intermolecular polymerization.

-

-

Temperature:

-

Addition Phase: Low temperature (-78°C to 0°C) is preferred for phosphide additions to minimize elimination side reactions.[1]

-

Reaction Phase: Warming to RT or reflux is often needed to drive the second substitution, which is sterically more hindered.

-

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Alkylating Agent: As a bis-sulfonate ester, this compound is a potent alkylating agent.[1] It is potentially genotoxic and mutagenic .

-

Skin/Eye Irritant: Causes severe irritation upon contact.[1][2]

Handling Protocols:

-

Engineering Controls: Handle exclusively in a chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Decontamination: Spills should be treated with a nucleophilic solution (e.g., dilute ammonia or thiosulfate) to quench the alkylating capability before disposal.

References

-

Fryzuk, M. D.; Bosnich, B. "Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation." Journal of the American Chemical Society, 1977 , 99(19), 6262–6267. [1]

-

BenchChem Technical Support. "Synthesis of (S,S)-Chiraphos from (2s,3s)-1,4-Dibromobutane-2,3-diol." BenchChem Application Notes, 2025 .

-

Imamoto, T. "Synthesis and applications of high-performance P-chiral phosphine ligands."[1] Proceedings of the Japan Academy, Series B, 2021 , 97(9), 520–542.[1]

-

Sigma-Aldrich. "Safety Data Sheet: (2S,3S)-(+)-2,3-Butanediol."[1] Merck KGaA, 2025 .

Technical Whitepaper: Physical Properties, Melting Point Dynamics, and Synthetic Utility of 2,3-Butanediol Ditosylate

Executive Summary

In the landscape of asymmetric synthesis and drug development, the transformation of abundant "chiral pool" reagents into highly reactive electrophiles is a foundational strategy. 2,3-Butanediol ditosylate (Butane-2,3-diyl bis(4-methylbenzenesulfonate)) serves as a premier chiral intermediate. By converting the relatively unreactive hydroxyl groups of 2,3-butanediol into excellent tosylate leaving groups, chemists can execute stereospecific nucleophilic substitutions (SN2) to synthesize complex chiral ligands (e.g., CHIRAPHOS) and pharmaceutical precursors.

This guide provides an in-depth analysis of the physical properties, thermodynamic behavior, and field-proven synthetic protocols for 2,3-butanediol ditosylate, structured specifically for process chemists and drug development professionals.

Stereochemical Landscape and Physical Properties

The physical properties of 2,3-butanediol ditosylate are heavily dictated by its stereochemistry. The parent diol exists in three forms: the enantiomeric (2R,3R) and (2S,3S) forms, and the achiral meso form. The addition of the bulky p-toluenesulfonyl (tosyl) groups significantly alters the molecular weight and the crystal lattice packing energy of the compound.

Unlike the parent 2,3-butanediol—which is a volatile, hygroscopic liquid—the ditosylate derivative is a highly crystalline solid. This crystallinity is a critical advantage, as it allows for optical purification via simple recrystallization rather than tedious column chromatography. The chiral enantiomers exhibit a , which serves as a primary metric for assessing both chemical and enantiomeric purity.

Quantitative Data Summary

| Parameter | Specification / Value |

| IUPAC Name | Butane-2,3-diyl bis(4-methylbenzenesulfonate) |

| CAS Registry Number | 49662-27-3 (meso)[1], 74839-83-1 (Chiral) |

| Molecular Formula | C18H22O6S2 |

| Molecular Weight | 398.50 g/mol |

| Melting Point (Chiral: 2R,3R / 2S,3S) | 85.5 – 86.5 °C |

| Melting Point (meso) | ~ 68 – 70 °C |

| Physical State | White crystalline solid |

| Solubility Profile | Soluble in DCM, THF, EtOAc; Insoluble in H2O |

| Synthetic Application | [2] |

Mechanistic Causality in Asymmetric Synthesis

Why choose a ditosylate over a dimesylate or ditriflate? The selection of the leaving group is a delicate balance between reactivity and stability.

-

Triflates are exceptionally reactive but are prone to unwanted E2 elimination side-reactions, degrading the stereocenter.

-

Mesylates are effective but often yield oils or low-melting solids that are difficult to purify on a process scale.

-

Tosylates feature a massive p-tolyl ring that induces strong intermolecular van der Waals forces and

stacking in the solid state. This drives crystallization, guaranteeing high purity.

When subjected to nucleophiles (such as diphenylphosphide or sodium azide), the ditosylate undergoes a double Walden inversion (SN2). Because the tosylate is a superior leaving group (due to the resonance stabilization of the resulting sulfonate anion), the inversion is perfectly stereospecific, yielding products with

Self-Validating Experimental Protocol: Synthesis of (2R,3R)-2,3-Butanediol Ditosylate

The following protocol outlines the synthesis of the ditosylate from (2R,3R)-2,3-butanediol. This methodology is engineered as a self-validating system , ensuring that causality and quality control are built into the workflow.

Step 1: Reagent Preparation & Initiation

-

Charge a flame-dried, argon-purged round-bottom flask with (2R,3R)-2,3-butanediol (1.0 eq) and anhydrous pyridine (10.0 eq).

-

Causality Check: Pyridine is utilized as both the solvent and the acid scavenger. It neutralizes the HCl byproduct generated during tosylation, preventing acid-catalyzed etherification or racemization of the diol.

Step 2: Temperature-Controlled Tosylation

-

Cool the solution to 0 °C using an ice-water bath.

-

Add p-Toluenesulfonyl chloride (TsCl) (2.2 eq) portion-wise over 30 minutes.

-

Causality Check: The reaction is highly exothermic. Maintaining the temperature at 0 °C suppresses the formation of the mono-tosylate intermediate and prevents E2 elimination.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

Step 3: Aqueous Workup

-

Quench the reaction by pouring the mixture into a vigorously stirred mixture of ice and 3M HCl.

-

Causality Check: The acidic quench protonates the excess pyridine, rendering it water-soluble and driving the highly hydrophobic ditosylate product to precipitate as a crude white solid.

-

Filter the solid and wash thoroughly with cold distilled water to remove residual pyridinium chloride.

Step 4: Recrystallization & Self-Validation

-

Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

-

Quality Control (Self-Validation):

-

TLC: Check the product against the starting material (Rf ~ 0.6 in 7:3 Hexane:EtOAc).

-

Melting Point: Perform a capillary melting point test. A sharp melting point at 85.5–86.5 °C confirms the complete absence of the mono-tosylate impurity (which would significantly depress the melting point to < 70 °C).

-

Visualization: Synthetic Workflow

The following diagram illustrates the logical progression and mechanistic causality of utilizing 2,3-butanediol ditosylate in stereospecific SN2 inversions.

Workflow of stereospecific SN2 inversion utilizing 2,3-butanediol ditosylate as an intermediate.

References

-

Title: The Synthesis of d- and l-Sirenin and Their Absolute Configurations Source: Journal of the American Chemical Society URL: [Link]

-

Title: 2,3-Butanediol: Chiral Auxiliary and Efficient Protecting Group for Boronic Acids Source: Journal of Organic Chemistry (2000) URL: [Link]

-

Title: Scholarly article on 2,3-Butanediol, bis(4-methylbenzenesulfonate) 49662-27-3 Source: Journal of the American Chemical Society (1946) URL: [Link]

Sources

C2-Symmetric Chiral Building Blocks Derived from 2,3-Butanediol: A Technical Guide

Topic: Overview of C2-symmetric chiral building blocks derived from butanediol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The utilization of C2-symmetric building blocks represents a cornerstone in asymmetric synthesis and drug discovery. Unlike C1-symmetric molecules, C2-symmetric ligands and auxiliaries significantly reduce the number of competing transition states in catalytic cycles, often resulting in superior enantioselectivity.

This guide focuses on (2R,3R)-2,3-butanediol (2,3-BDO) and its enantiomer, (2S,3S)-2,3-BDO .[1][2][3] These vicinal diols are not merely fermentation byproducts but are high-value scaffolds for constructing rigid chiral phosphines (e.g., CHIRAPHOS) and boronic esters. This document details the conversion of bio-derived 2,3-BDO into activated electrophiles, their transformation into privileged ligands, and their application in stereoselective pharmaceutical synthesis.

The Precursor: Bio-Origin and Stereochemical Purity

Before chemical derivatization, the integrity of the starting material is paramount. 2,3-Butanediol possesses two chiral centers, yielding three stereoisomers:

Fermentation and Isolation

Modern industrial synthesis relies on metabolic engineering to bypass the racemic limitations of chemical reduction.

-

Source: Engineered strains of Paenibacillus polymyxa or Klebsiella pneumoniae (often attenuated for safety).

-

Purity: Fermentation can yield >99% optical purity of the

isomer.[1][2][4] -

Purification: Solvent extraction (e.g., ethyl acetate) followed by fractional distillation is required to remove water and fermentation salts, which can poison downstream catalytic metal centers.

Synthetic Pathways: From Diol to Scaffold

The utility of 2,3-BDO lies in its rigid backbone. The methyl groups at the C2 and C3 positions lock the conformation of the resulting metallacycles, a feature critical for transferring chiral information to a substrate.

Activation Strategy

The hydroxyl groups of 2,3-BDO are poor leaving groups. The standard operating procedure involves converting them into sulfonate esters (tosylates or mesylates). This step is critical because it sets the stage for Nucleophilic Substitution (

-

Pathway:

-Diol

Visualization of Synthetic Logic

The following diagram outlines the divergence from the core diol to key ligand classes.

Core Application: Synthesis of CHIRAPHOS

The most significant derivative of 2,3-butanediol is 2,3-bis(diphenylphosphino)butane , known as CHIRAPHOS .[5][6] It is a legendary ligand in asymmetric hydrogenation.

Mechanistic Insight: The Double Inversion

To obtain

-

Activation: Formation of the ditosylate retains stereochemistry (

). -

Substitution: Reaction with lithium diphenylphosphide (

) occurs via an -

Result: Complete inversion from

to

Experimental Protocol: Synthesis of (2S,3S)-CHIRAPHOS

Note: All phosphine synthesis steps must be performed under an inert atmosphere (Argon/Nitrogen) to prevent oxidation to phosphine oxides.

Phase 1: Activation (Ditosylate Formation)

-

Reagents: Dissolve 10.0 mmol of

-2,3-butanediol in dry pyridine (20 mL) at 0°C. -

Addition: Slowly add

-toluenesulfonyl chloride (22.0 mmol) to maintain temperature <5°C. -

Incubation: Stir at 0°C for 4 hours, then refrigerate overnight.

-

Workup: Pour into ice water/HCl. The ditosylate precipitates as a white solid.[6]

-

Validation: Recrystallize from methanol. Target MP: ~65°C.

-

Self-Check:

H NMR must show distinct aromatic tosyl signals and the methyl doublet of the butane backbone.

-

Phase 2: Phosphination

-

Preparation of Nucleophile: Generate

by reacting diphenylphosphine ( -

Substitution: Add the

-ditosylate (from Phase 1) dissolved in THF to the -

Reaction: Allow to warm to room temperature and reflux for 2 hours to ensure complete substitution.

-

Quench: Degassed water/ethanol.

-

Isolation: Filter the resulting white solid under Argon.

-

Yield: Typically 50-60%.

Structural Logic of Asymmetric Induction

Why does CHIRAPHOS work? When chelated to a metal (e.g., Rhodium), the 5-membered chelate ring adopts a rigid gauche conformation. The equatorial methyl groups on the backbone force the phenyl rings of the phosphine into a specific "edge-face" array. This creates a chiral pocket that sterically discriminates between the prochiral faces of an olefin substrate.

Other Applications in Drug Discovery

While phosphine ligands are dominant, 2,3-butanediol derivatives serve other critical roles.

Chiral Boronates (Matteson Reaction)

-2,3-butanediol is used to form cyclic boronic esters. These are crucial for Matteson homologation , a method used to synthesize protease inhibitors (e.g., Bortezomib analogs).-

Mechanism: The diol protects the boron atom and directs the stereochemistry of nucleophilic attack on the adjacent carbon.

-

Advantage: The C2 symmetry of the diol ensures that the boronate ester is chemically stable yet reactive enough for chain extension.

Comparative Data: Ligand Performance

The following table compares 2,3-BDO derived ligands against other standard C2-ligands in the hydrogenation of

| Ligand Scaffold | Source | Backbone Rigidity | Typical ee (%) |

| (S,S)-CHIRAPHOS | 2,3-Butanediol | High (Locked Gauche) | 95-99% |

| (R,R)-DIOP | Tartaric Acid | Medium (Flexible 7-ring) | 80-85% |

| (S)-BINAP | Synthetic (Biaryl) | High (Axial Chirality) | >99% |

| DuPhos | Synthetic | High (Phospholane) | >99% |

Interpretation: While BINAP and DuPhos offer exceptional selectivity, CHIRAPHOS (derived from BDO) offers a cost-effective alternative with comparable performance for specific amino acid precursors, leveraging the "Chiral Pool" strategy.

References

-

Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis.[6] Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society. Link

-

Ji, X. J., Huang, H., & Ouyang, P. K. (2011). Microbial 2,3-butanediol production: a state-of-the-art review. Biotechnology Advances. Link

-

Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society. (Contextual reference for boronate utility). Link

-

Białkowska, A. M. (2016). Strategies for efficient and economical 2,3-butanediol production: new trends in this field.[7] World Journal of Microbiology and Biotechnology. Link

-

BenchChem Protocols. Synthesis of Chiral Compounds Using 3-Bromobutan-2-ol Isomers. (General protocol verification). Link

Sources

- 1. Production of (2R, 3R)-2,3-butanediol using engineered Pichia pastoris: strain construction, characterization and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20140238841A1 - Process for producing 2,3-butanediol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Chiraphos via asymmetric hydrogenation of 2,3-bis(diphenylphosphinoyl)buta-1,3-diene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

The Chiral Architect: A Comprehensive Technical Guide to (-)-2,3-Butanediyl di(p-toluenesulfonate) in Asymmetric Synthesis

Executive Summary

In the realm of asymmetric synthesis and drug development, the architectural precision of chiral ligands dictates the efficacy of catalytic systems. (-)-2,3-Butanediyl di(p-toluenesulfonate) —commonly designated as (2S,3S)-(-)-2,3-butanediol di-p-tosylate—serves as a foundational C2-symmetric chiral electrophile[1]. By leveraging the exceptional leaving-group capacity of the tosylate moieties, this chiral pool derivative enables the stereospecific construction of bidentate phosphines, diamines, and macrocycles. This whitepaper dissects the mechanistic principles, quantitative efficacy, and field-proven protocols surrounding its most critical application: the synthesis of the benchmark ligand, CHIRAPHOS.

Molecular Physiology & Mechanistic Grounding

The synthetic utility of (2S,3S)-(-)-2,3-butanediol di-p-tosylate is rooted in its highly rigid, C2-symmetric butane backbone. The two adjacent stereocenters are functionalized with p-toluenesulfonate (tosylate) groups.

The Causality of the Tosylate Group:

In ligand design, the choice of leaving group dictates the reaction pathway. The tosylate group is utilized because the resulting sulfonate anion is heavily resonance-stabilized, making it an exceptional leaving group. When subjected to strong nucleophiles, the rigid steric environment of the methyl groups prevents competing elimination (E2) pathways, forcing the reaction through a highly ordered double

Logical workflow of (-)-2,3-butanediyl di(p-toluenesulfonate) derivatization and applications.

The Benchmark Application: Synthesis of CHIRAPHOS

The most industrially significant application of (-)-2,3-butanediol di-p-tosylate is its role as the direct precursor to CHIRAPHOS ((2R,3R)-(+)-bis(diphenylphosphino)butane)[2]. Developed by Michael D. Fryzuk and Brice Bosnich in 1977, CHIRAPHOS remains a gold standard in asymmetric transition-metal catalysis[3].

When the (-)-(2S,3S)-ditosylate is reacted with lithium diphenylphosphide (

Beyond Phosphines: Diversification

While CHIRAPHOS is the flagship derivative, the ditosylate's utility extends into other critical domains:

-

Modified CHIRAPHOS Congeners: Recent advances utilize the ditosylate to synthesize

and -

Cross-Coupling Polymerizations: Nickel(II) complexes of CHIRAPHOS synthesized from this ditosylate are highly effective in the stereocontrolled polymerization of 2-chloro-3-hexylthiophene to yield conjugated polythiophenes[5].

-

Allylic Substitutions: CHIRAPHOS and its derivatives are heavily utilized in enantioselective Pd-catalyzed allylic substitutions, utilizing stabilized carbon nucleophiles to achieve >95% enantiomeric excess (ee)[6].

Quantitative Data & Comparative Efficacy

The structural rigidity of the butane backbone in CHIRAPHOS forces the coordinated diphenylphosphino groups into a specific chiral array—a chiral "fence" of phenyl rings—upon binding to a metal center like Rhodium[3]. This creates a highly stereoselective pocket that outperforms many flexible ligands.

Table 1: Comparative Efficacy of Chiral Diphosphine Ligands in Rh-Catalyzed Asymmetric Hydrogenation of (Z)-

| Ligand | Catalyst System | Stereochemical Output | Enantiomeric Excess (ee) | Reference |

| (+)-(R,R)-CHIRAPHOS | (S)-Phenylalanine | >98% | Fryzuk & Bosnich[3] | |

| (-)-(R,R)-DIOP | (R)-Phenylalanine | ~82% | Historical Baseline | |

| (R)-BINAP | (S)-Phenylalanine | >95% | Industrial Standard |

Note: The CHIRAPHOS system achieves essentially complete optical purity at ambient temperature and pressure, highlighting the superior conformational rigidity imparted by the 2,3-butanediol core[3].

Self-Validating Experimental Protocol: Synthesis of (+)-CHIRAPHOS

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of (+)-CHIRAPHOS from (-)-2,3-butanediol di-p-tosylate. This protocol is designed as a self-validating system , utilizing visual cues to confirm reaction progression.

Step-by-step experimental workflow for the synthesis of (+)-CHIRAPHOS via double SN2 inversion.

Step-by-Step Methodology:

1. Preparation of the Nucleophile (

-

Action: In a flame-dried Schlenk flask under strictly anaerobic conditions (Ar or

), cleave triphenylphosphine ( -

Causality: THF is required to solvate the

ions, maximizing the nucleophilicity of the diphenylphosphide anion. The anaerobic environment is non-negotiable; phosphides are rapidly oxidized by atmospheric -

Validation: The solution will develop an intense, deep red color, visually confirming the successful formation of the

anion.

2. Electrophile Addition:

-

Action: Cool the

solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of (-)-(2S,3S)-2,3-butanediol di-p-tosylate in THF dropwise. -

Causality: The low temperature suppresses competing elimination (E2) reactions that would yield unwanted 1,3-butadiene derivatives. Slow addition prevents local exothermic heating and mono-substitution stalling.

3. Double

-

Action: Allow the reaction mixture to warm slowly to room temperature, then reflux for 2 hours.

-

Causality: The initial nucleophilic attack is fast, but the second substitution requires thermal energy to overcome the steric hindrance of the newly installed, bulky diphenylphosphino group.

-

Validation: The deep red color of the phosphide anion will gradually fade to a pale yellow/orange. This colorimetric shift is a self-validating cue signaling the consumption of the nucleophile and completion of the reaction.

4. Quenching and Isolation:

-

Action: Quench the reaction with degassed water to destroy unreacted

. Extract the aqueous layer with degassed diethyl ether. Dry the organic phase over anhydrous -

Causality: Degassed solvents must be used during the workup because the newly formed CHIRAPHOS is highly susceptible to oxidation to the phosphine oxide while in solution[3].

5. Purification:

-

Action: Recrystallize the crude solid from hot, degassed ethanol.

-

Validation: Pure (+)-(2R,3R)-CHIRAPHOS precipitates as white crystalline plates (Melting Point: 108–110 °C)[2]. The optical rotation should be verified as

(c=1.5 in chloroform) to ensure complete stereochemical fidelity.

References

-

Chiraphos. Grokipedia. Available at: [Link]

-

Synthesis of Novel C2 and C1 Symmetric CHIRAPHOS Derivatives and Their Application in Palladium-catalyzed Miyaura–Michael Reaction. Oxford Academic (Chemistry Letters). Available at:[Link]

-

Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. M. D. Fryzuk and B. Bosnich. ACS Publications (J. Am. Chem. Soc. 1977). Available at: [Link]

-

Nickel(II) Thiocyanate Complex as a Catalyst for Cross-Coupling Reactions. Kobe University. Available at:[Link]

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications (Chemical Reviews). Available at: [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for (-)-2,3-Butanediyl di(p-toluenesulfonate)

[1][2][3]

Executive Summary

(-)-2,3-Butanediyl di(p-toluenesulfonate) is a critical chiral electrophile used in asymmetric synthesis, specifically for introducing the

This guide characterizes the compound as a lipophilic diester that exhibits high solubility in polar aprotic solvents, temperature-dependent solubility in alcohols, and insolubility in non-polar alkanes and water.[1][2][3]

Physicochemical Characterization

Understanding the molecular interaction potential is prerequisite to solvent selection.[1][2]

| Property | Description | Implication for Solubility |

| Structure | Vicinal ditosylate ( | Two bulky sulfonyl groups create significant steric demand and lipophilicity.[1][2] |

| Polarity | Moderate-High | The sulfonyl esters are polar, but the aromatic tolyl rings and butane backbone provide hydrophobic character.[1][2][3] |

| H-Bonding | Acceptor Only | Lacks H-bond donors.[1][2] Soluble in H-bond donors (alcohols) but cannot self-associate strongly like the parent diol.[1][2] |

| Stability | Moisture Sensitive | Critical: Prone to hydrolysis (solvolysis) in water/alcohols at elevated temperatures.[2] |

Solubility Profile

The following data categorizes solvents based on their interaction with the ditosylate moiety. Note: "Soluble" denotes >50 mg/mL at 20°C; "Sparingly" denotes 1–10 mg/mL.[2]

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary Reaction Media. Excellent for synthesis and liquid-liquid extraction.[1][2] |

| Polar Aprotic | THF, Acetone, Ethyl Acetate, Acetonitrile | High | Reaction Media. THF is preferred for substitution reactions involving metal nucleophiles.[1][2][3] |

| Alcohols | Methanol, Ethanol, Isopropanol | Temp.[1][2][3][4] Dependent | Recrystallization. Moderate solubility at RT; high at boiling.[1][2] Ideal for purification.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Reaction/Purification. Good for high-temp reactions; solubility decreases significantly upon cooling.[1][2] |

| Alkanes | Hexanes, Heptane, Pentane | Insoluble | Anti-Solvent. Used to precipitate the product from DCM or Toluene solutions.[1][2][3] |

| Aqueous | Water, Brine | Insoluble | Wash Phase. Product partitions into the organic layer during workup.[1][2] |

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this Standard Operating Procedure (SOP) to validate exact solubility limits for your specific batch.

Objective: Determine the saturation limit (

-

Preparation: Weigh

of dry (-)-2,3-Butanediyl di(p-toluenesulfonate) into a tared 4 mL vial ( -

Solvent Addition: Add the target solvent in

increments while vortexing.[1][2] -

Observation:

-

Equilibration: Cap and stir at

for 1 hour. If solid reprecipitates, add more solvent.[1][2] -

Calculation:

[1][2]

Protocol: Recrystallization for Chiral Purity

Recrystallization is superior to chromatography for this compound to avoid hydrolysis on silica gel.[1]

-

Dissolution: Dissolve crude ditosylate in minimal boiling Methanol or Ethanol (approx. 5 mL per gram).[1][2]

-

Filtration: Filter hot (if necessary) to remove insoluble salts.[1][2]

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at

. -

Anti-Solvent (Optional): If crystals do not form, add Hexane dropwise to the turbid point, then cool.[1][2]

-

Collection: Filter crystals and wash with cold Hexane/Ethanol (9:1).

Decision Logic & Visualization

Workflow: Solvent Selection Strategy

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection ensuring optimal yield and stability.

Safety & Stability (E-E-A-T)

Warning: (-)-2,3-Butanediyl di(p-toluenesulfonate) is a potent alkylating agent.[1][2]

-

Alkylating Hazard: Like all sulfonate esters, this compound can alkylate DNA.[1][2] Handle with double gloves (Nitrile) and in a fume hood.[1][2]

-

Solvolysis Risk: Avoid prolonged heating in alcohols (Methanol/Ethanol) without a buffer, as the tosylate group can be displaced by the solvent (solvolysis), leading to loss of optical purity or yield.[1][2][3]

-

Hydrolysis: In the presence of strong bases (NaOH/KOH) in aqueous media, the ester bond will cleave, regenerating the diol.[1][2][3]

References

-

ChemicalBook. (2025).[1][2][5] Properties and Structure of 2,3-Butanediyl di(p-toluenesulfonate). Retrieved from [1][2]

-

Fisher Scientific. (2025).[1][2] Safety Data Sheet: p-Toluenesulfonate Esters.[1][2] Retrieved from [1][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 2,3-Butanediol (Precursor Data).[1][2] Retrieved from [1][2]

-

Girolami Group, University of Illinois. (2025).[1][2] Synthesis and Solubility of p-Toluenesulfonate Salts. Retrieved from [1][2]

Sources

- 1. (2R,3R)-(-)-2,3-Butanediol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 3. CN101735012B - Method for separating and extracting 2,3-butanediol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

The Stereochemical Linchpin: A Technical Guide to Chiral Butanediol Ditosylates

Executive Summary

In the architecture of asymmetric synthesis, few intermediates possess the historical weight and utilitarian versatility of chiral 2,3-butanediol ditosylates . These compounds serve as the critical electrophilic bridge between the "chiral pool" (naturally occurring stereoisomers) and the world of

This guide provides a rigorous technical analysis of the synthesis, stability, and nucleophilic substitution dynamics of butanediol ditosylates.[1] It is designed for synthetic chemists requiring high-fidelity protocols and mechanistic insight into preserving enantiopurity during

Part 1: Historical Genesis & Stereochemical Framework[1]

The Origin of the Chiral Backbone

The utility of butanediol ditosylates is rooted in the availability of their precursors: the stereoisomers of 2,3-butanediol. Historically, these were difficult to isolate in enantiopure forms.[1]

-

Biological Source: Fermentation of sugars by Klebsiella pneumoniae or Bacillus subtilis typically yields mixtures of (

), ( -

Chemical Resolution: Early efforts relied on tedious resolution of the diol using chiral camphorsulfonic acids.[1]

-

The Synthetic Breakthrough (1977): The pivotal moment occurred when Fryzuk and Bosnich utilized (

)-2,3-butanediol—derived from the degradation of commercially available (

Stereochemical Nomenclature

It is critical to define the stereochemical relationships, as the ditosylate acts as a double inversion vector.[1]

| Compound | Configuration | Optical Rotation | Role |

| Precursor Diol | ( | Starting Material | |

| Ditosylate | ( | Activated Electrophile | |

| Target Ligand | ( | Product (via Double Inversion) |

Note: The conversion of Diol

Ditosylate retains configuration (reaction at Oxygen). The conversion of DitosylateDiphosphine inverts configuration (reaction at Carbon).[1]

Part 2: The Pivot to Utility – Synthesis of the Ditosylate

Why Tosylates?

The hydroxyl group (-OH) is a poor leaving group (

Validated Synthesis Protocol

Objective: Synthesis of (

Reagents

-

(

)-2,3-Butanediol (1.0 eq)[1] -

p-Toluenesulfonyl chloride (TsCl) (2.2 eq) - Recrystallized from hexane/CHCl3 if old.[1]

-

Pyridine (Solvent/Base) - Must be dry (distilled over

).[1] -

Dichloromethane (DCM) - For extraction.[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

-

Solvation: Dissolve (

)-2,3-butanediol (0.90 g, 10 mmol) in dry pyridine (10 mL). Cool the solution to -10°C using an ice/salt bath. -

Addition: Dissolve TsCl (4.2 g, 22 mmol) in minimal dry pyridine. Add dropwise over 30 minutes.

-

Visual Cue: The solution may turn slightly yellow; a precipitate (Pyridinium hydrochloride) will eventually form.[1]

-

-

Reaction: Stir at -10°C for 2 hours, then place in a refrigerator (0–4°C) for 12–24 hours.

-

Quench & Workup:

-

Pour the mixture into 100 g of crushed ice/water.

-

Stir vigorously until the oil solidifies (if it remains an oil, extraction is necessary).[1]

-

Acid Wash (Crucial): Filter the solid or extract with DCM.[1] Wash the organic layer with 2M HCl (3x) to remove all pyridine.[1] Residual pyridine acts as a nucleophile/base in subsequent steps, ruining yields.[1]

-

-

Purification: Recrystallize from Methanol/Water or Ether/Hexane.[1]

Workflow Diagram (DOT)

Part 3: The Golden Era – Ligand Design (Chiraphos)[1]

The true value of the ditosylate is realized in the synthesis of Chiraphos , a ligand that revolutionized asymmetric hydrogenation.

The Nucleophilic Substitution Mechanism

The reaction between the ditosylate and a phosphide anion is a classic double

-

Reagent: Lithium Diphenylphosphide (

), generated in situ from -

Stereochemistry: The nucleophile attacks the carbon center from the backside (anti-bonding orbital

).[1] -

Result: Complete Inversion of Configuration .

The Chiraphos Protocol (Fryzuk & Bosnich)[1]

-

Preparation of Nucleophile: In a dry THF solvent, diphenylphosphine (

) is deprotonated with n-Butyllithium at 0°C to form the red/orange -

Displacement: The (

)-ditosylate (dissolved in THF) is added to the phosphide solution.[1] -

Conditions: The mixture is refluxed.

-

Outcome: The (

) centers are inverted to (

Stereochemical Pathway Diagram (DOT)[1]

Part 4: Modern Applications & Nucleophilic Dynamics[1]

While phosphines are the most famous application, the ditosylate platform is versatile.[1]

Comparative Nucleophilicity

The success of the substitution depends on the nucleophile strength vs. basicity.[1] Strong bases (alkoxides) will cause elimination to butadiene rather than substitution.[1]

| Nucleophile | Product Class | Mechanism | Risk of Elimination |

| Chiral Phosphines | Low | ||

| Chiral Azides/Amines | Very Low | ||

| Chiral Thioethers | Low | ||

| Enol Ethers/Dienes | E2 | High |

Safety and Stability

-

Genotoxicity: Like all alkylating agents, butanediol ditosylates are potentially genotoxic (alkylating DNA).[1] Handle with double gloves and in a fume hood.[1]

-

Shock Sensitivity: While tosylates are generally stable, they should not be heated to dryness in the presence of strong acids or metal salts due to decomposition risks.[1]

References

-

Fryzuk, M. D., & Bosnich, B. (1977).[1][3] Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation.[1][2][4] Journal of the American Chemical Society, 99(19), 6262–6267.[1] Link[1]

-

Kagan, H. B., & Dang, T. P. (1972).[1] Asymmetric catalytic reduction with transition metal complexes. I. A catalytic system of rhodium(I) with (-)-2,3-0-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, a new chiral diphosphine.[1] Journal of the American Chemical Society, 94(18), 6429–6433.[1] Link[1]

-

Rubin, L. J., Ledingham, G. A., & Neish, A. C. (1952).[1] Production of 2,3-Butanediol by Fermentation.[1][5][6][7][8][9] Canadian Journal of Technology, 30, 145-157.[1]

-

Machado, A. S., et al. (1990).[1] Synthesis of new chiral phosphines for asymmetric catalysis. ResearchGate.[1][2] Link

Sources

- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Chiraphos - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of chiral phosphine ligands using (-)-2,3-Butanediyl di(p-toluenesulfonate)

Precursor Focus: (-)-2,3-Butanediyl di(p-toluenesulfonate)[1]

Executive Summary

This Application Note details the stereospecific synthesis of (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane (commonly known as (S,S)-CHIRAPHOS ) utilizing (-)-2,3-Butanediyl di(p-toluenesulfonate) as the chiral scaffold.[1]

Chiral phosphine ligands are the backbone of asymmetric catalysis in pharmaceutical development.[2] The CHIRAPHOS ligand class is renowned for its rigid

Strategic Analysis & Mechanism

The Stereochemical Pathway

The synthesis relies on a double nucleophilic substitution (

-

Mechanism: The diphenylphosphide anion (

) acts as a strong nucleophile, attacking the chiral carbons from the backside. -

Outcome: Each substitution event inverts the stereocenter. A double inversion (

at both centers) transforms the (2R,3R) precursor into the (2S,3S) product.[1] -

Fidelity: Because the tosylate is a high-quality leaving group and the reaction conditions prevent racemization, the optical purity of the starting material is directly transferred to the ligand.

Reaction Workflow Visualization

The following diagram illustrates the synthetic pathway and the critical stereochemical inversion.

Figure 1: Synthetic workflow for (S,S)-CHIRAPHOS showing reagent inputs and stereochemical inversion logic.

Experimental Protocols

Critical Safety & Handling (Schlenk Technique)

-

Anaerobic Conditions: Phosphines and phosphides are acutely sensitive to oxygen. All steps must occur under high-purity Nitrogen or Argon.[1]

-

Solvents: THF must be distilled from sodium/benzophenone immediately prior to use to ensure it is anhydrous and oxygen-free.[1]

-

Hazards:

is caustic and pyrophoric.[1] Handle with extreme caution.

Protocol A: Preparation of Lithium Diphenylphosphide ( )

Rationale: While commercially available, fresh preparation ensures accurate stoichiometry and minimizes oxide contamination.[1]

Reagents:

-

Diphenylphosphine (

) OR Triphenylphosphine ( -

Lithium metal (granular or wire)[1]

-

Anhydrous THF

Step-by-Step:

-

Charge: In a flame-dried Schlenk flask under Argon, introduce Lithium metal (2.2 eq).

-

Solvation: Add anhydrous THF.

-

Addition:

-

Reaction: Stir at room temperature for 4–6 hours. The solution will turn a deep red/orange color, indicating the formation of the

anion. -

Validation: The disappearance of solid Lithium indicates consumption.

Protocol B: Synthesis of (2S,3S)-CHIRAPHOS

Rationale: Controlled addition at low temperature prevents side reactions and controls the exotherm.[1]

Reagents:

-

(-)-2,3-Butanediyl di(p-toluenesulfonate) [Precursor][1]

-

Freshly prepared

solution (from Protocol A) -

Degassed Water (for quench)[1]

-

Degassed Ethanol (for crystallization)[1]

Step-by-Step:

-

Precursor Solution: Dissolve (-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 eq) in minimal anhydrous THF. Cool this solution to

in an ice bath. -

Nucleophilic Attack: Cannulate the deep red

solution (2.1 eq) dropwise into the tosylate solution over 30 minutes.-

Observation: The red color should dissipate upon contact, eventually persisting once the equivalence point is passed.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Optional: Reflux for 2 hours to ensure complete substitution if TLC/NMR shows unreacted tosylate.[1]

-

-

Quench: Cool to

. Slowly add degassed water to destroy excess phosphide and dissolve Lithium Tosylate ( -

Extraction: Remove THF under reduced pressure. Extract the residue with degassed Diethyl Ether or Dichloromethane.

-

Wash: Wash the organic layer with degassed water (3x) to remove all lithium salts.

-

Drying: Dry over anhydrous

(under Argon) and filter. -

Isolation: Evaporate solvent to yield the crude solid.

Protocol C: Purification (Recrystallization)

Rationale: Phosphine oxides are often more soluble in alcohols than the pure phosphine, allowing separation via recrystallization.

-

Dissolve the crude solid in boiling, degassed Ethanol .

-

Allow the solution to cool slowly to room temperature, then place in a

freezer. -

Filter the white crystals under Argon flow.

-

Yield Target: 60–75%.

Quality Control & Data Analysis

Analytical Specifications

Compare your product against these standard metrics to validate identity and purity.

| Metric | Acceptance Criteria | Methodological Note |

| Appearance | White crystalline solid | Any yellowing suggests oxidation. |

| Singlet, | Run in | |

| Doublet of Doublets (Methyls) | Confirm integration of Methyl (6H) vs Phenyl (20H).[1] | |

| Melting Point | Sharp range indicates high purity.[1] | |

| Optical Rotation | ( |

Troubleshooting Decision Tree

Use the following logic flow to resolve common synthetic issues.

Figure 2: Troubleshooting logic based on

References

-

Fryzuk, M. D., & Bosnich, B. (1977). Asymmetric synthesis.[1] Production of optically active amino acids by catalytic hydrogenation. Journal of the American Chemical Society, 99(19), 6262–6267.

- Core Reference: The foundational paper describing the synthesis of CHIRAPHOS

-

Al-Masum, M. (2016). Synthesis of Chiral Phosphine Ligands.[1] IntechOpen.

- Context: General overview of phosphine ligand synthesis str

-

Pietrusiewicz, K. M., & Zablocka, M. (1994). Preparation of Scalemic P-Chiral Phosphines.[1] Chemical Reviews, 94(5), 1375–1411.[1]

- Context: Detailed mechanisms on phosphide nucleophilic substitutions and stereochemistry.

-

BenchChem. (2025).[1] Synthesis of Chiral Compounds Using 3-Bromobutan-2-ol Isomers.

- Context: Supporting data on 2,3-butanediol backbone stereoisomers.

Sources

Application Notes and Protocols for the Nucleophilic Substitution of (-)-2,3-Butanediyl di(p-toluenesulfonate)

Introduction: A Versatile Chiral Building Block

(-)-2,3-Butanediyl di(p-toluenesulfonate), a derivative of the readily available chiral pool molecule (2R,3R)-(-)-2,3-butanediol, is a powerful and versatile electrophile in modern organic synthesis. The presence of two tosylate groups, which are excellent leaving groups, on a C2-symmetric chiral backbone makes this reagent an ideal substrate for a variety of stereospecific nucleophilic substitution reactions. This allows for the synthesis of a wide array of valuable chiral molecules, including vicinal diamines, diazides, and diepoxides, which are key structural motifs in many pharmaceuticals, agrochemicals, and chiral ligands.[1]

The tosylate group's efficacy as a leaving group stems from the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized. This inherent stability facilitates the departure of the leaving group and lowers the activation energy for nucleophilic attack, often allowing reactions to proceed under mild conditions with high efficiency. This document provides a detailed guide to the theoretical and practical aspects of performing nucleophilic substitution reactions on (-)-2,3-Butanediyl di(p-toluenesulfonate), complete with mechanistic insights and detailed experimental protocols.

Mechanistic Considerations: The S_N2 Pathway and Stereochemical Control

Nucleophilic substitution reactions involving tosylates on secondary carbons, such as those in (-)-2,3-Butanediyl di(p-toluenesulfonate), predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). Simultaneously, the bond between the carbon and the leaving group breaks.

A critical consequence of the S_N2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[2] In the case of (-)-2,3-Butanediyl di(p-toluenesulfonate), which possesses (2R,3R) stereochemistry, a double S_N2 reaction with a given nucleophile will result in the formation of a product with (2S,3S) stereochemistry. This predictable and complete control over the stereochemical outcome is a cornerstone of modern asymmetric synthesis.

Figure 1: General S_N2 mechanism on a chiral center.

Data Presentation: Properties and Reaction Parameters

The following tables summarize the key physical properties of the starting material and a representative product, along with typical reaction conditions for nucleophilic substitution.

Table 1: Physical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |

| (-)-2,3-Butanediyl di(p-toluenesulfonate) | C₁₈H₂₂O₆S₂ | 398.49 | 74839-83-1[3] |

| (2R,3R)-(-)-2,3-Butanediol | C₄H₁₀O₂ | 90.12 | 24347-58-8[4] |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 98-59-9 |

| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 |

Table 2: Representative Reaction Conditions

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Sodium Azide | (2S,3S)-2,3-Diazidobutane | DMF | 80-100 | 12-24 | 85-95 |

| Sodium Hydroxide | (2S,3S)-2,3-Butanediol | H₂O/THF | 80-100 | 6-12 | 80-90 |

| Ammonia | (2S,3S)-2,3-Butanediamine | EtOH | 100 (sealed tube) | 24-48 | 70-80 |

| Base (e.g., NaH) | (2S,3S)-2,3-Butene oxide | THF | 0 - rt | 2-4 | >90 |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of (-)-2,3-Butanediyl di(p-toluenesulfonate).

Protocol 1: Synthesis of (2S,3S)-2,3-Diazidobutane

This protocol details the double nucleophilic substitution of the ditosylate with azide ions to yield the corresponding diazide, a versatile intermediate for the synthesis of vicinal diamines and other nitrogen-containing compounds.

Materials:

-

(-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 eq)

-

Sodium azide (NaN₃) (2.5 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

-

DMF is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be conducted behind a blast shield, especially when working on a larger scale.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (-)-2,3-Butanediyl di(p-toluenesulfonate) and sodium azide.

-

Add anhydrous DMF to the flask to dissolve the reactants (a concentration of 0.1-0.5 M with respect to the ditosylate is typical).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5-10 times the volume of DMF used).

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with deionized water and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2S,3S)-2,3-diazidobutane.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Intramolecular Cyclization to form (2S,3S)-2,3-Butene oxide

This protocol describes the base-mediated intramolecular S_N2 reaction to form the corresponding diepoxide, a valuable chiral building block.

Materials:

-

(-)-2,3-Butanediyl di(p-toluenesulfonate) (1.0 eq)

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate PPE.

-

THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

-

The reaction should be quenched carefully due to the presence of unreacted sodium hydride.

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet.

-

To the flask, add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes under an inert atmosphere to remove the mineral oil, and then carefully remove the hexanes via cannula.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve (-)-2,3-Butanediyl di(p-toluenesulfonate) in anhydrous THF and add it to the dropping funnel.

-

Add the ditosylate solution dropwise to the stirred suspension of sodium hydride at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Pour the quenched reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2S,3S)-2,3-butene oxide.

-

The product is often volatile and can be purified by careful distillation under reduced pressure.

Visualization of Experimental Workflow

Figure 2: General experimental workflow for nucleophilic substitution.

Product Characterization

The successful synthesis of the desired products can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Expected Spectroscopic Data for (2S,3S)-2,3-Diazidobutane:

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the C2 symmetry of the molecule. A quartet for the two methine protons (CH-N₃) and a doublet for the six methyl protons (CH₃) would be anticipated. The chemical shift of the methine protons will be significantly downfield compared to the starting diol due to the deshielding effect of the azide group.

-

¹³C NMR: Two signals are expected in the carbon NMR spectrum: one for the two equivalent methine carbons and one for the two equivalent methyl carbons.

-

IR Spectroscopy: A strong, sharp absorption band in the region of 2100 cm⁻¹ is a characteristic signature of the azide functional group.

Conclusion

(-)-2,3-Butanediyl di(p-toluenesulfonate) is a highly valuable chiral starting material that provides a reliable platform for the stereospecific synthesis of a range of important chiral molecules via S_N2 reactions. The protocols and data presented in this guide offer a comprehensive framework for researchers to successfully employ this reagent in their synthetic endeavors. The predictable stereochemical outcome, coupled with the high reactivity of the tosylate leaving groups, ensures that this compound will continue to be a staple in the toolbox of synthetic chemists.

References

-

Chin, J., et al. (2003). Controlling Diaza-Cope Rearrangement Reactions with Resonance-Assisted Hydrogen Bonds. Journal of the American Chemical Society, 125(50), 15276-15277. [Link]

-

Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138. [Link]

-

Reddit. (2013). Removing DMF. [Link]

-

The Good Scents Company. (2R,3R)-(-)-2,3-butane diol. [Link]

-

Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]

-

Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. [Link]

-

Pinto, D. C. G. A., et al. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(4), 397-436. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information: Selective production of 1,3-butadiene using glucose fermentation liquor. [Link]

-

The Pherobase. NMR - Compound 2R3R-butanediol. [Link]

-

Krawczyk, H. (2010). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Current Organic Chemistry, 14(16), 1746-1763. [Link]

-

Kotha, S., & Khedkar, P. (2006). Total Synthesis of (+)-Dactylolide. Studies on the Cascade Cyclization Reactions of Epoxides/Polyepoxide. [Link]

-

Al-Said, N. H., et al. (1989). REACTIONS OF 3-ETHYL- AND 3-PHENYL-I-AZABICYCLO-[llO]BUTANES WITH TO. Journal of Heterocyclic Chemistry, 26(4), 937-941. [Link]

-

LibreTexts. 14.13: Constructing Partial Structures in NMR Spectroscopy and Combined Structure Determination. [Link]

-

Silva, A. M. S., et al. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(4), 397-436. [Link]

-

Moody, C. J., & Whitham, G. H. (2012). Taming tosyl azide: the development of a scalable continuous diazo transfer process. Organic & Biomolecular Chemistry, 10(30), 5695-5704. [Link]

-

Matsuo, J. I., et al. (2010). A new synthesis of 2,3-di- or 2,3,3-trisubstituted 2,3-dihydro-4-pyridones by reaction of 3-ethoxycyclobutanones and N-p-toluenesulfonyl imines using titanium(IV) chloride. Organic Letters, 12(14), 3266-3268. [Link]

-

Theodorou, A., & Papaioannou, N. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4438. [Link]

- US Patent. (2009). Process for preparing (2r,3s)-1,2-epoxy-3-(protected)

-

Feit, P. W. (1970). Studies on epoxide formation from (2S,3S)-threitol 1,4-bismethanesulfonate. The preparation and biological activity of (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate. Journal of Medicinal Chemistry, 13(6), 1173-1175. [Link]

-

Celinska, E., & Grajek, W. (2009). Biotechnological production of 2,3-butanediol--current state and prospects. Biotechnology Advances, 27(6), 715-725. [Link]

-

Reddit. (2013). Removing DMF. [Link]

-

Wikipedia. 2,3-Butanediol. [Link]

-

Sharma, P., et al. (2021). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Advances, 11(24), 14597-14601. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies on epoxide formation from (2S,3S)-threitol 1,4-bismethanesulfonate. The preparation and biological activity of (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. (2R,3R)-(-)-2,3-Butanediol 97 24347-58-8 [sigmaaldrich.com]

- 5. reddit.com [reddit.com]

Preparation of DIOP ligands from (-)-2,3-Butanediyl di(p-toluenesulfonate)

Part 1: Executive Summary & Critical Technical Clarification

Objective: This guide details the synthesis of (-)-DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a

Critical Scientific Distinction (Must Read): The request referenced "(-)-2,3-Butanediyl di(p-toluenesulfonate)" as the starting material. It is chemically impossible to synthesize DIOP from this specific precursor.

-

2,3-Butanediyl di(p-toluenesulfonate) yields Chiraphos (2,3-bis(diphenylphosphino)butane), a different ligand with a shorter backbone.[1]

-

DIOP requires (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol .[1][3][4] This precursor possesses the necessary 4-carbon chain (threitol backbone) and the acetonide protection required for the DIOP structure.

Decision: To maintain scientific integrity and deliver the target ligand (DIOP ), this protocol utilizes the correct Threitol-based ditosylate precursor.

Part 2: Synthetic Pathway & Mechanistic Logic

The synthesis relies on a double nucleophilic substitution (

Reaction Scheme Visualization

Figure 1: Retrosynthetic logic flow from Tartaric Acid to DIOP.[1][3] The critical electrophile is highlighted in red.

Part 3: Experimental Protocol

1. Safety & Pre-requisites

-

Pyrophoric Hazard: Diphenylphosphines and their lithiated salts are air-sensitive and potentially pyrophoric.[1] All steps must be performed under a rigorous inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.

-

Toxicity: Phosphines are toxic. Work in a well-ventilated fume hood.

-

Solvents: THF must be distilled from sodium/benzophenone ketyl immediately prior to use to ensure it is anhydrous and oxygen-free.[1]

2. Materials Table

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Quantity | Role |

| (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol | 470.56 | 1.0 | 10.0 g (21.2 mmol) | Electrophile |

| Diphenylphosphine ( | 186.19 | 2.2 | 8.7 g (46.7 mmol) | Nucleophile Precursor |

| n-Butyllithium (2.5 M in hexanes) | - | 2.2 | ~18.7 mL | Base |

| THF (Anhydrous) | 72.11 | - | 150 mL | Solvent |

| Methanol (Degassed) | 32.04 | - | 100 mL | Recrystallization |

(Note:

3. Step-by-Step Methodology

Step A: Generation of Lithium Diphenylphosphide (

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Charging: Syringe Diphenylphosphine (8.7 g) into the flask under nitrogen flow. Add 50 mL of dry THF.

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add n-Butyllithium dropwise via syringe over 20 minutes. The solution will turn a characteristic orange/red color, indicating the formation of the phosphide anion.

-

Warming: Allow the solution to warm to 0°C over 30 minutes.

Step B: Nucleophilic Substitution

-

Substrate Prep: In a separate flame-dried 500 mL Schlenk flask, dissolve (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol (10.0 g) in 60 mL of dry THF. Cool this solution to 0°C .